molecular formula C7H14N2O B6174581 3-amino-3-(propan-2-yl)pyrrolidin-2-one CAS No. 2613384-30-6

3-amino-3-(propan-2-yl)pyrrolidin-2-one

Cat. No. B6174581
CAS RN: 2613384-30-6
M. Wt: 142.2
InChI Key:
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Description

“3-amino-3-(propan-2-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C7H14N2O . It is a derivative of pyrrolidin-2-one, a five-membered lactam structure .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including “3-amino-3-(propan-2-yl)pyrrolidin-2-one”, involves a domino process. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The molecular structure of “3-amino-3-(propan-2-yl)pyrrolidin-2-one” involves a pyrrolidin-2-one core with an amino group and a propan-2-yl group attached to the same carbon . The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions starting from N-substituted piperidines . The reaction mechanism involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-3-(propan-2-yl)pyrrolidin-2-one”, such as melting point, boiling point, density, and molecular weight, can be found in chemical databases .

Safety and Hazards

While specific safety and hazard information for “3-amino-3-(propan-2-yl)pyrrolidin-2-one” was not found, it’s important to handle all chemical compounds with care. For example, a related compound, N-(3’-Aminopropyl)-2-pyrrolidinone, is known to cause severe skin burns and eye damage .

Future Directions

The future directions in the research and application of “3-amino-3-(propan-2-yl)pyrrolidin-2-one” and similar compounds could involve the development of new synthetic methodologies , the design of new drug candidates , and the exploration of their biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-3-(propan-2-yl)pyrrolidin-2-one involves the reaction of propan-2-ylamine with ethyl acetoacetate followed by cyclization and subsequent reduction.", "Starting Materials": [ "Propan-2-ylamine", "Ethyl acetoacetate", "Sodium ethoxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Propan-2-ylamine is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(propan-2-yl)-4-oxobutanoic acid ethyl ester.", "Step 2: The ethyl ester is cyclized using sodium ethoxide to form 3-amino-3-(propan-2-yl)pyrrolidin-2-one.", "Step 3: The pyrrolidinone is reduced using hydrogen gas and palladium on carbon as a catalyst to form 3-amino-3-(propan-2-yl)pyrrolidin-2-ol, which is then oxidized to the final product, 3-amino-3-(propan-2-yl)pyrrolidin-2-one." ] }

CAS RN

2613384-30-6

Product Name

3-amino-3-(propan-2-yl)pyrrolidin-2-one

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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